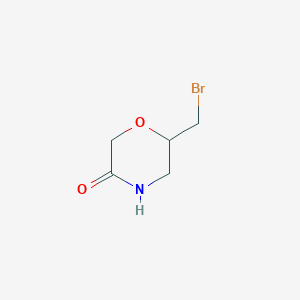

6-(Bromomethyl)morpholin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8BrNO2 |

|---|---|

Molecular Weight |

194.03 g/mol |

IUPAC Name |

6-(bromomethyl)morpholin-3-one |

InChI |

InChI=1S/C5H8BrNO2/c6-1-4-2-7-5(8)3-9-4/h4H,1-3H2,(H,7,8) |

InChI Key |

QHKVZCKZXYLACZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCC(=O)N1)CBr |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Bromomethyl Morpholin 3 One

Nucleophilic Substitution Reactions at the Bromomethyl Carbon

The primary electrophilic site of 6-(bromomethyl)morpholin-3-one (B6148955) is the carbon atom of the bromomethyl group. This carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide leaving group. These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the extension and elaboration of molecular frameworks. This compound readily participates in such reactions.

Cyanation: The reaction with cyanide salts, such as sodium or potassium cyanide, introduces a cyano group, yielding 6-(cyanomethyl)morpholin-3-one. This transformation is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism. The resulting nitrile is a valuable intermediate that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles.

Malonate Alkylation: The enolate of diethyl malonate, generated by a suitable base like sodium ethoxide, can act as a carbon nucleophile. Its reaction with this compound results in the formation of a diethyl 2-((morpholin-3-on-6-yl)methyl)malonate. This classic malonic ester synthesis pathway allows for the introduction of a two-carbon chain bearing two ester functionalities, which can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a substituted acetic acid derivative.

Grignard Reagents: Organometallic reagents, such as Grignard reagents (RMgX), are potent carbon nucleophiles. Their reaction with this compound is expected to proceed via nucleophilic attack on the bromomethyl carbon, leading to the formation of a new carbon-carbon bond and yielding a 6-alkylated morpholin-3-one (B89469) derivative. The choice of the Grignard reagent allows for the introduction of a diverse range of alkyl, aryl, or vinyl groups.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Cyanide (e.g., KCN) | 6-(Cyanomethyl)morpholin-3-one | Polar aprotic solvent (e.g., DMSO, DMF) |

| Diethyl malonate enolate | Diethyl 2-((morpholin-3-on-6-yl)methyl)malonate | Base (e.g., NaOEt) in ethanol |

| Grignard Reagent (RMgX) | 6-(Alkyl/Aryl)methyl-morpholin-3-one | Anhydrous ether solvent (e.g., THF, Et₂O) |

Carbon-Heteroatom Bond Forming Reactions

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur is crucial for modifying the physicochemical properties of molecules and for constructing various functional groups.

Amination: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of 6-(aminomethyl)morpholin-3-one (B2372048) derivatives. This reaction is a direct method for introducing a basic nitrogen atom, which can be important for biological activity or for further functionalization.

Alkoxylation: Alkoxides, generated from the corresponding alcohols with a strong base, can displace the bromide to form ether linkages. This reaction provides access to 6-(alkoxymethyl)morpholin-3-one compounds, where the nature of the alkoxy group can be varied.

Thiolation: Thiols are excellent nucleophiles and react readily with this compound to form thioethers. This reaction is typically carried out in the presence of a weak base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Amine (e.g., RNH₂) | 6-((Alkylamino)methyl)morpholin-3-one | Solvent (e.g., EtOH, CH₃CN), often with a non-nucleophilic base |

| Alkoxide (e.g., RO⁻) | 6-(Alkoxymethyl)morpholin-3-one | Corresponding alcohol as solvent with a strong base (e.g., NaH) |

| Thiolate (e.g., RS⁻) | 6-((Alkylthio)methyl)morpholin-3-one | Polar solvent with a weak base (e.g., K₂CO₃) |

Stereochemical Outcomes of Nucleophilic Attack

When the 6-position of the morpholin-3-one ring is a stereocenter, the nucleophilic substitution at the adjacent bromomethyl carbon can have stereochemical implications. If the reaction proceeds through a classic SN2 mechanism, an inversion of configuration at the bromomethyl carbon would be expected. However, the stereochemical outcome can be influenced by factors such as the nature of the nucleophile, the solvent, and the potential for neighboring group participation from the morpholine (B109124) ring nitrogen or oxygen, which could lead to retention of configuration. Detailed stereochemical studies are necessary to fully elucidate the mechanistic pathways and predict the stereochemical outcome of these reactions.

Metal-Catalyzed Cross-Coupling Reactions

The bromomethyl group of this compound can also participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling with Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. It is plausible that this compound could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. This would provide a direct route to 6-(arylmethyl)- and 6-(allyl)morpholin-3-one derivatives, which are structures of interest in medicinal chemistry. The success of this reaction would depend on the relative reactivity of the C(sp³)-Br bond compared to potential side reactions.

Exploration of Other Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, other cross-coupling methodologies could potentially be applied to this compound:

Stille Coupling: This reaction involves the coupling of an organic halide with an organostannane reagent, catalyzed by palladium. It offers a complementary approach to the Suzuki-Miyaura coupling and is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, typically catalyzed by a palladium-copper co-catalyst system. The application of this reaction would lead to the synthesis of 6-(alkynyl)methyl)morpholin-3-ones, introducing a valuable alkyne functionality.

Heck Reaction: While the Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene, modifications of this reaction could potentially be explored for the coupling of this compound with alkenes to form new carbon-carbon bonds.

The exploration of these cross-coupling reactions would significantly expand the synthetic utility of this compound, providing access to a diverse array of substituted morpholin-3-one derivatives.

Transformations of the Lactam Functionality (Morpholin-3-one Amide)

The amide bond within the morpholin-3-one ring is a robust functional group, yet it can undergo several important transformations, including reduction, cleavage, and functionalization at the nitrogen atom.

The reduction of the lactam carbonyl group in morpholin-3-one derivatives can yield either the corresponding morpholine, through complete reduction, or a hemiaminal intermediate, through partial reduction. The outcome is highly dependent on the choice of reducing agent and reaction conditions. While specific studies on this compound are not extensively documented, the reactivity can be inferred from general principles of amide reduction.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for the exhaustive reduction of lactams to their corresponding cyclic amines. This transformation proceeds via an initial addition of a hydride to the carbonyl, followed by the elimination of the oxygen atom to form an iminium ion, which is then further reduced to the amine. A common approach for synthesizing morpholines involves the reduction of a morpholinone precursor using borane (B79455) or aluminum hydride reagents. chemrxiv.org

Selective reduction to the hemiaminal (a hydroxyl group and an amine on the same carbon) is more challenging due to the instability of the intermediate. However, sterically hindered or less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, are often employed for the partial reduction of amides and lactams to aldehydes or the corresponding carbinolamines (hemiaminals). Chelation-controlled reductions can also offer high stereoselectivity in forming diols from related keto-ether systems, a strategy that could potentially be adapted for morpholinones. nih.gov

Table 1: Representative Conditions for Lactam Carbonyl Reduction This table presents general conditions for lactam reductions, as specific data for this compound is not available.

| Reaction Type | Substrate Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Complete Reduction | General Lactam | LiAlH₄ or BH₃ complexes | Cyclic Amine | chemrxiv.orgmasterorganicchemistry.com |

| Partial Reduction | General Lactam/Amide | DIBAL-H (low temp.) | Hemiaminal/Aminal | masterorganicchemistry.com |

| Stereoselective Reduction | β-Alkoxy Ketone | LiI / LiAlH₄ | syn-1,3-Diol | nih.gov |

The amide bond is known for its high stability due to resonance, making its cleavage challenging. organic-chemistry.org Hydrolysis of the lactam in this compound would require harsh conditions, such as refluxing in strong aqueous acid or base, to yield the corresponding amino acid, 2-((2-bromoethyl)amino)ethoxyacetic acid. Transition metal complexes have also been investigated for their ability to coordinate to the amide carbonyl and facilitate cleavage under milder conditions. rsc.org

While morpholin-3-ones are generally stable, related morpholin-2-ones have been shown to be effective substrates for ring-opening reactions, including polymerization to form functionalized poly(aminoesters). mdpi.com The thermodynamic driving force for such reactions depends significantly on the substituents on the nitrogen atom. acs.org This suggests that under appropriate catalytic conditions, the morpholin-3-one ring could also be opened. Re-formation of the lactam would typically involve standard amide bond-forming reactions, such as treating the ring-opened amino acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or an acid chloride equivalent.

The nitrogen atom of the lactam is a secondary amine and represents a key site for introducing structural diversity. It can undergo a variety of common amine reactions, such as alkylation, acylation, and sulfonylation, after deprotonation with a suitable base. The electron-withdrawing effect of the adjacent carbonyl group makes the N-H proton acidic enough to be removed by moderately strong bases like sodium hydride (NaH) or potassium tert-butoxide. The resulting anion is a powerful nucleophile that can react with a range of electrophiles.

For instance, N-alkylation can be achieved by treating the lactam with a base followed by an alkyl halide. Similarly, N-acylation with acyl chlorides or anhydrides yields N-acyl lactams. This reactivity is well-established for various lactam systems, including those containing a morpholine ring, which have been functionalized to create compounds with diverse biological activities. nih.gov

Table 2: Examples of N-Functionalization Reactions on Heterocyclic Amides This table shows representative N-functionalization reactions on related lactam systems.

| Reaction | Electrophile | Base (if required) | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | NaH | N-Alkyl Lactam | nih.gov |

| N-Acylation | Acyl Chloride (e.g., PhCOCl) | Pyridine, DMAP | N-Acyl Lactam | nih.gov |

| N-Arylation | Aryl Halide | Pd or Cu catalyst | N-Aryl Lactam | e3s-conferences.org |

| N-Carbamoylation | Isocyanate | None / Lewis Acid | N-Carbamoyl Lactam | nih.gov |

Reactivity of the Morpholine Ring System

Beyond the lactam group, the morpholine ring itself offers opportunities for chemical modification, including functionalization at its methylene (B1212753) carbons and transformations involving the entire ring structure.

The methylene carbons of the morpholine ring (C2, C5) are potential sites for functionalization. The positions adjacent to the heteroatoms (C2, alpha to nitrogen; C5, alpha to the ether oxygen) are the most likely to react. The C2 position is particularly activated by the adjacent nitrogen atom, making it susceptible to deprotonation by a strong base (e.g., n-butyllithium) to form an α-amino carbanion, which can then react with various electrophiles. Synthetic methods have been developed for the enantioselective installation of alkyl groups at the C2 position of morpholines. nih.gov

Alternatively, radical-based C-H functionalization methods could be employed. While direct functionalization of the morpholine-3-one skeleton is not widely reported, studies on related heterocyclic systems like pyridines and quinolines demonstrate that site-selective C-H activation is a powerful tool for introducing new substituents. nih.gov The presence of the carbonyl and bromomethyl groups on the this compound scaffold would influence the regioselectivity of such reactions.

Ring-closing metathesis (RCM) is a powerful reaction for constructing cyclic and macrocyclic systems from acyclic diene precursors. pitt.edu To apply RCM to the this compound scaffold, the molecule would first need to be converted into a suitable diene. A hypothetical route could involve N-allylation at the lactam nitrogen and a substitution reaction at the bromomethyl group using an alkenyl nucleophile (e.g., vinylmagnesium bromide) to install a second double bond.

This resulting N-allyl-6-vinyl-morpholin-3-one derivative could then undergo RCM using a ruthenium-based catalyst, such as a Grubbs' catalyst, to form a novel bicyclic system containing a new carbon-carbon double bond. The success of such a transformation would depend on the relative orientation of the two olefinic moieties. researchgate.net RCM has been widely used to synthesize unsaturated nitrogen heterocycles. nih.gov

Ring-opening metathesis (ROM) is less likely for the morpholin-3-one ring itself, as this reaction is typically driven by the release of ring strain, which is not significant in a six-membered ring. However, if a strained bicyclic system were first formed via an RCM reaction, subsequent ring-opening metathesis polymerization (ROMP) could be a possibility. Aromatic ring-opening metathesis has also been recently developed, though it applies to aromatic, not saturated heterocyclic, rings. chemrxiv.org

Radical Reactions and Mechanistic Pathways Involving the Bromomethyl Group

The carbon-bromine bond in the bromomethyl group of this compound is susceptible to homolytic cleavage, making it a precursor for carbon-centered radicals. The generation of this radical can initiate a cascade of reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The stability of the resulting radical and the subsequent reaction pathways are influenced by the electronic and steric environment of the morpholin-3-one scaffold.

Single-electron transfer (SET) is a fundamental process for the generation of radicals from alkyl halides. rsc.org In the context of this compound, a SET process would involve the transfer of a single electron from a donor species to the σ* antibonding orbital of the C-Br bond. This electron transfer event leads to the dissociative cleavage of the C-Br bond, yielding a carbon-centered radical at the methylene group and a bromide anion.

Initiation of SET:

SET can be initiated through various methods, including:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating SET processes under mild conditions. rsc.orgnih.gov A photocatalyst, upon excitation by visible light, can act as a potent single-electron donor to reduce the alkyl bromide. rsc.org For instance, iridium or ruthenium-based photocatalysts are commonly employed for such transformations. youtube.com

Chemical Reductants: Certain metals and low-valent metal complexes can act as single-electron donors. For example, samarium(II) iodide (SmI₂) is a well-known reductant used to generate radicals from alkyl halides. rsc.org

Electrochemical Methods: Electrochemical reduction can also provide the necessary electron to initiate the cleavage of the C-Br bond.

The feasibility of a SET process is governed by the reduction potential of the alkyl halide and the oxidation potential of the electron donor. While the specific reduction potential of this compound has not been reported, it is expected to be in a range accessible by common photoredox catalysts and chemical reductants.

Mechanistic Pathway:

The general mechanism for a SET-initiated radical reaction involving this compound can be depicted as follows:

Electron Transfer: A single electron is transferred from a donor (e.g., an excited photocatalyst) to the this compound molecule.

Radical Formation: The resulting radical anion undergoes rapid fragmentation to produce a 6-(methyl)morpholin-3-one radical and a bromide ion.

Radical Reaction: The generated carbon-centered radical can then participate in various subsequent reactions, such as hydrogen atom abstraction, addition to a multiple bond, or coupling with another radical species.

The efficiency of SET processes is often high, and they can be conducted under mild, neutral conditions, making them compatible with a wide range of functional groups. rsc.org

Once the 6-(methyl)morpholin-3-one radical is formed, it can undergo intramolecular reactions, with radical cyclization being a particularly powerful strategy for the construction of new ring systems. wikipedia.org The morpholin-3-one scaffold provides a unique template for directing such cyclizations.

Potential Cyclization Pathways:

A plausible radical cyclization pathway for the 6-(methyl)morpholin-3-one radical would involve an intramolecular attack on the carbonyl group of the lactam. wikipedia.org This type of cyclization, while less common than additions to alkenes or alkynes, is a known process. nih.gov

The attack of the radical on the carbonyl carbon would lead to the formation of a bicyclic alkoxy radical intermediate. The regioselectivity of this cyclization (i.e., the size of the newly formed ring) would be governed by Baldwin's rules for radical cyclizations. A 5-exo-trig cyclization would lead to a thermodynamically stable five-membered ring fused to the morpholinone core.

Factors Influencing Cyclization:

Several factors would influence the outcome of such a radical cyclization:

Conformational Flexibility: The conformation of the morpholin-3-one ring would play a crucial role in bringing the radical center and the carbonyl group into proximity for the cyclization to occur.

Reaction Conditions: The choice of radical initiator, solvent, and temperature can significantly impact the efficiency and selectivity of the cyclization process. For example, tin-free radical cyclization methods initiated by visible light photoredox catalysis offer a milder and more environmentally friendly alternative to traditional tin-based reagents. rsc.orgresearchgate.net

Presence of Radical Traps: The concentration of radical trapping agents in the reaction mixture will compete with the intramolecular cyclization pathway.

Illustrative Data from Analogous Systems:

While direct data for this compound is unavailable, studies on similar β-bromo lactams provide valuable insights. For instance, copper-catalyzed enantioconvergent radical cross-coupling reactions of tertiary α-bromo-β-lactams have been reported to proceed in good to excellent yields, demonstrating the feasibility of generating and reacting radicals in such systems. nih.govresearchgate.netrsc.org

| Analogous Reaction | Reactant Type | Catalyst/Initiator | Product Type | Key Observation |

| Copper-Catalyzed Cross-Coupling nih.govresearchgate.netrsc.org | α-Bromo-β-lactam | Copper/Ligand | α-Aryl-β-lactam | Efficient generation and coupling of a radical adjacent to a lactam carbonyl. |

| Tin-Free Radical Cyclization rsc.orgresearchgate.net | Alkyl Bromide with π-system | Photoredox Catalyst | Cyclic Product | SET-initiated radical formation and subsequent intramolecular cyclization. |

| Radical Cyclization onto Carbonyls nih.gov | δ-Keto Alkyl Halide | Bu₃SnH/AIBN | Cyclic Alcohol | Intramolecular attack of a carbon radical on a carbonyl group. |

These examples from the literature strongly suggest that the this compound is a viable substrate for a range of radical transformations, including those initiated by single-electron transfer and culminating in radical cyclization. Further experimental investigation is warranted to fully elucidate the rich radical chemistry of this versatile heterocyclic compound.

Applications of 6 Bromomethyl Morpholin 3 One As a Synthetic Building Block

Development of Chemical Libraries through Scaffold Diversification4.4.1. Combinatorial Chemistry Approaches

Despite extensive searches, no detailed research findings, specific examples, or data tables pertaining to the direct use of 6-(Bromomethyl)morpholin-3-one (B6148955) in these areas could be located. Chemical suppliers list this compound as a building block, implying its utility in synthesis, particularly for the creation of chemical libraries. chemicalregister.com The presence of a reactive bromomethyl group suggests its potential for nucleophilic substitution reactions, which is a common strategy for scaffold diversification in combinatorial chemistry. nih.govnih.gov However, without specific published research, any discussion of its application in the synthesis of complex polycyclic and spirocyclic frameworks, asymmetric synthesis, or as a precursor for materials and polymers would be speculative.

General methodologies for the synthesis of morpholin-3-ones, chiral morpholines, and their use in creating diverse chemical scaffolds are well-documented in the scientific literature. researchgate.netresearchgate.netresearchgate.net These studies provide a basis for understanding the potential reactivity and applications of morpholine-containing compounds. Nevertheless, the absence of specific data for this compound prevents the generation of a scientifically accurate and detailed article as per the provided outline.

Therefore, this report cannot fulfill the request for a detailed article on the specified applications of this compound due to the lack of available research data.

Solid-Phase Organic Synthesis (SPOS)

Detailed Research Findings

A comprehensive search of scientific literature and chemical databases has yielded no specific research findings on the application of this compound as a synthetic building block in solid-phase organic synthesis. The use of this compound for the generation of combinatorial libraries on a solid support has not been described. Consequently, there are no established protocols, reaction conditions, or detailed outcomes to report.

The fundamental principle of SPOS involves anchoring a starting material, often via a reactive functional group like a bromomethyl group, to a solid support (resin). This immobilized substrate can then undergo a series of chemical transformations. Excess reagents and by-products are removed by simple filtration and washing of the resin. This technique is highly amenable to automation and is a cornerstone of modern drug discovery for creating large libraries of related compounds for biological screening.

Theoretically, this compound possesses a reactive bromomethyl group that could potentially be used to attach the morpholin-3-one (B89469) scaffold to a nucleophilic resin or a resin-bound nucleophile. The lactam and secondary amine functionalities within the morpholin-3-one core could then, in principle, be further functionalized to introduce diversity. However, no published studies have explored or validated this hypothetical application.

Data Tables

Due to the absence of research data on the use of this compound in SPOS, no data tables can be generated. Informative tables in the context of SPOS would typically include details such as:

Table of Resins and Linkers: This would list the types of solid supports (e.g., polystyrene, TentaGel), linkers, and the conditions used for the immobilization of this compound.

Table of Reaction Conditions for Derivatization: This would detail the various reagents, solvents, temperatures, and reaction times used to modify the immobilized morpholin-3-one scaffold.

Table of Cleavage Conditions and Product Purity: This would outline the reagents used to release the final products from the solid support and the analytical data (e.g., HPLC purity, mass spectrometry) for the resulting compound library.

As no such experimental work has been reported, these tables remain hypothetical.

Advanced Spectroscopic and Analytical Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 6-(Bromomethyl)morpholin-3-one (B6148955) in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial structural information, multidimensional NMR techniques are required for a complete and unambiguous assignment of all proton and carbon signals. mdpi.comresearchgate.netnih.gov For a molecule like this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

¹H-¹H COSY: This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For instance, it would confirm the connectivity between the proton at the C6 position and the diastereotopic protons of the bromomethyl group, as well as the couplings among the protons on the morpholinone ring at positions C2 and C5.

¹H-¹³C HSQC: This technique correlates each proton signal with the carbon atom to which it is directly attached. It provides a clear map of C-H one-bond connections, definitively assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

The expected NMR data, based on the structure, is summarized in the interactive table below.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| -CH₂Br | ~3.5 - 3.7 | ~35 | C6 |

| C2-H₂ | ~4.2 - 4.4 | ~68 | C3 |

| C3 (C=O) | - | ~170 | - |

| N4-H | ~7.0 - 8.0 (broad) | - | C3, C5 |

| C5-H₂ | ~3.2 - 3.6 | ~45 | C6, C3 |

| C6-H | ~4.0 - 4.2 | ~75 | C2, C5, -CH₂Br |

The six-membered morpholinone ring is not planar and exists in various conformations, typically rapidly interconverting chair or boat forms. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide insight into these conformational dynamics. researchgate.net In morpholine (B109124) derivatives, ring inversion is a common dynamic process. researchgate.net By lowering the temperature, the rate of this inversion can be slowed to the NMR timescale, potentially causing broad signals to resolve into distinct signals for axial and equatorial protons. Analyzing the spectra at different temperatures allows for the calculation of the energy barrier (ΔG‡) for this ring inversion process, providing valuable information about the molecule's conformational stability and flexibility.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places.

For this compound (C₅H₈BrNO₂), the calculated monoisotopic mass is 192.9793 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would confirm this exact mass, thereby verifying the elemental formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule [M+H]⁺. nih.govnih.gov This involves isolating the parent ion, inducing fragmentation through collision-induced dissociation (CID), and analyzing the resulting fragment ions. Understanding these pathways is crucial for structural confirmation and for identifying the compound in complex mixtures. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), serves as a clear marker in the mass spectrum.

| Ion | Formula | Predicted m/z | Proposed Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₅H₉BrNO₂]⁺ | 193.9868 / 195.9847 | Protonated parent molecule |

| [M+H - HBr]⁺ | [C₅H₈NO₂]⁺ | 114.0550 | Loss of hydrogen bromide |

| [M+H - CH₂Br]⁺ | [C₄H₇NO₂]⁺ | 101.0471 | Cleavage of the bromomethyl side chain |

| [C₃H₄Br]⁺ | [C₃H₄Br]⁺ | 118.9521 / 120.9499 | Ring cleavage fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a vital hyphenated technique that combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. rsc.orgresearchgate.net This method is exceptionally useful for monitoring the progress of chemical reactions in real-time. researchgate.net During the synthesis of this compound, LC-MS can be used to analyze aliquots from the reaction mixture. This allows researchers to track the consumption of starting materials, the formation of the desired product, and the appearance of any impurities or byproducts, all distinguished by their unique retention times and mass-to-charge ratios. This provides critical data for reaction optimization and purification strategy development.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

The C6 carbon in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). While NMR and MS can confirm the molecular structure and connectivity, they cannot typically determine the absolute stereochemistry (i.e., whether it is the R or S enantiomer).

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This analysis yields a detailed electron density map from which the precise position of every atom in the crystal lattice can be determined, revealing exact bond lengths, bond angles, and torsional angles.

Crucially, for chiral molecules, X-ray crystallography can determine the absolute configuration. veranova.comsoton.ac.uk The presence of a "heavy" atom like bromine in the structure is particularly advantageous. The bromine atom causes anomalous dispersion of the X-rays, and by carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute spatial arrangement of the atoms can be unambiguously assigned. soton.ac.uk This provides irrefutable proof of the molecule's absolute and relative stereochemistry.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Volume (V) | Volume of the unit cell (ų) |

| Z | Number of molecules per unit cell |

| R-factor (R₁) | Measure of agreement between the crystallographic model and the experimental X-ray diffraction data |

| Flack Parameter | A value close to zero confirms the correct assignment of the absolute stereochemistry |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds. These methods are powerful tools for identifying functional groups and studying intermolecular interactions, as each bond type (e.g., C=O, N-H, C-Br) vibrates at a characteristic frequency.

Infrared (IR) Spectroscopy operates on the principle of absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. This absorption occurs only when the vibration produces a change in the molecule's dipole moment.

Raman Spectroscopy is a light scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, and this shift corresponds to the vibrational frequencies of the molecule's bonds. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule.

For this compound, the key functional groups and their expected vibrational frequencies are crucial for structural confirmation. The molecule contains a secondary amide (lactam), an ether linkage, and a bromomethyl group.

Key Functional Group Vibrations:

Amide Group (Lactam): The lactam ring is a defining feature. The carbonyl (C=O) stretching vibration is typically a very strong and sharp band in the IR spectrum. In a six-membered ring lactam, this band is expected around 1650-1680 cm⁻¹. The N-H stretching vibration appears as a moderate to strong band in the region of 3200-3400 cm⁻¹. Intermolecular hydrogen bonding involving the N-H group can cause this peak to broaden and shift to lower wavenumbers. The C-N stretching vibration is found in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Ether Group: The morpholine ring contains a C-O-C ether linkage. The characteristic asymmetric stretching vibration of this group is expected to produce a strong band in the IR spectrum, typically in the 1070-1150 cm⁻¹ range.

Bromomethyl Group: The C-Br stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum. These vibrations are often weak in IR but can be more prominent in Raman spectra. The C-Br stretch typically appears in the range of 500-650 cm⁻¹. The CH₂ bending (scissoring) vibration of the bromomethyl group is expected around 1260 cm⁻¹. core.ac.uk

Aliphatic C-H Bonds: The C-H stretching vibrations from the CH₂ groups in the morpholine ring and the bromomethyl group are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The corresponding C-H bending (scissoring and rocking) vibrations occur around 1465 cm⁻¹ and in the 720-1380 cm⁻¹ range, respectively. vscht.cz

The complementary nature of IR and Raman spectroscopy is particularly useful. While the polar C=O and N-H bonds give strong IR signals, the more symmetric vibrations or those involving less polar bonds can be more intense in the Raman spectrum. For instance, the C-C and C-Br bonds might be more clearly resolved using Raman spectroscopy. The low-frequency region of the Raman spectrum (<400 cm⁻¹) is also valuable for studying lattice vibrations in the solid state, which can provide information on crystal structure and polymorphism. spectroscopyonline.com

Table 1: Predicted Vibrational Frequencies for this compound This table is based on established group frequency correlations and data from analogous structures. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Amide (Lactam) N-H | Stretch | 3200 - 3400 | Strong, often broad | Moderate |

| Aliphatic C-H | Stretch | 2850 - 2960 | Moderate to Strong | Strong |

| Amide (Lactam) C=O | Stretch | 1650 - 1680 | Very Strong | Moderate to Strong |

| Aliphatic CH₂ | Bend (Scissor) | ~1465 | Moderate | Moderate |

| Amide (Lactam) C-N | Stretch | 1200 - 1350 | Moderate | Moderate |

| Bromomethyl CH₂ | Bend (Scissor) | ~1260 | Moderate | Moderate |

| Ether C-O-C | Asymmetric Stretch | 1070 - 1150 | Strong | Weak |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Purity

The carbon atom at the 6-position of the this compound ring, which is attached to the bromomethyl group, is a chiral center. This means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers (the R- and S-enantiomers). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the stereochemical (or enantiomeric) purity of a sample.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two such techniques. They rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

ECD Spectroscopy measures the difference in absorbance (ΔA = A_L - A_R) of left- and right-circularly polarized light as a function of wavelength. An ECD spectrum plots the molar circular dichroism (Δε) against wavelength and shows positive or negative peaks, known as Cotton effects, which are characteristic of the electronic transitions within the chiral molecule.

ORD Spectroscopy measures the rotation of the plane of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of this rotation against wavelength.

For this compound, the enantiomers will produce ECD and ORD spectra that are mirror images of each other. For example, if the R-enantiomer exhibits a positive Cotton effect at a specific wavelength, the S-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. A racemic mixture (a 50:50 mixture of both enantiomers) will be chiroptically silent, producing no ECD or ORD signal.

The absolute configuration of a chiral molecule is typically determined by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). nih.gov By calculating the theoretical spectra for both the R- and S-enantiomers, a direct comparison with the experimental data allows for an unambiguous assignment of the absolute configuration.

Furthermore, the magnitude of the ECD or ORD signal is directly proportional to the enantiomeric excess (ee) of the sample. A sample of 100% pure R-enantiomer will exhibit the maximum positive (or negative) signal, while a sample with 75% ee (87.5% R and 12.5% S) will show a signal that is 75% of the maximum. This relationship allows for the precise quantification of the stereochemical purity of a synthesized or isolated sample. The sensitivity of chiroptical methods to molecular conformation also makes them valuable for studying the three-dimensional structure of molecules in solution. nih.govresearchgate.net

Table 2: Illustrative ECD Data for the Enantiomers of this compound This table is a conceptual illustration. The wavelengths and signs of the Cotton effects are hypothetical and would need to be determined experimentally and computationally.

| Enantiomer | Wavelength (nm) of Cotton Effect | Sign of Δε (M⁻¹cm⁻¹) | Stereochemical Purity Information |

|---|---|---|---|

| (R)-6-(Bromomethyl)morpholin-3-one | ~210 | Positive (+) | The absolute configuration can be assigned by matching this experimental sign with theoretical calculations. |

| (S)-6-(Bromomethyl)morpholin-3-one | ~210 | Negative (-) | The spectrum is a mirror image of the R-enantiomer. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the fundamental properties of molecules like 6-(bromomethyl)morpholin-3-one (B6148955). researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a wealth of predictive information.

Electronic Structure and Reactivity Predictions

DFT calculations can elucidate the electronic landscape of this compound, offering insights into its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. sapub.org For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the oxygen and nitrogen atoms, while the LUMO would likely be centered on the electrophilic sites, including the carbon of the bromomethyl group.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, highlighting regions prone to electrophilic or nucleophilic attack. researchgate.net In this compound, negative potential (typically colored red or yellow) would be expected around the carbonyl oxygen and the morpholine (B109124) oxygen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be anticipated around the hydrogen atoms and, significantly, the carbon atom bonded to the bromine, marking it as a prime site for nucleophilic substitution.

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data) This table contains hypothetical data for illustrative purposes, based on typical results from DFT calculations.

| Parameter | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates high kinetic stability and relatively low reactivity. |

| Dipole Moment | 3.5 D | Suggests the molecule is polar, influencing its solubility and intermolecular interactions. |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the pathways of chemical reactions. For this compound, a key reaction of interest would be the nucleophilic substitution at the bromomethyl group. DFT calculations can model the entire reaction coordinate, from reactants to products, through the transition state. nih.gov

By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. mdpi.com This provides a quantitative measure of how fast the reaction is likely to proceed. For instance, modeling the reaction of this compound with a nucleophile like ammonia (B1221849) would involve identifying the transition state where the C-Br bond is partially broken and the C-N bond is partially formed. The calculated activation energy would predict the feasibility of this substitution under various conditions. Such analyses can distinguish between different possible mechanisms (e.g., SN1 vs. SN2) and predict the stereochemical outcome of a reaction. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. mdpi.com Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the magnetic shielding of each nucleus. nih.gov These theoretical shielding values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is often high enough to aid in the assignment of complex experimental spectra and to distinguish between different isomers or conformers. mdpi.comnih.gov Predicted shifts for the protons and carbons of this compound would show distinct values for the morpholinone ring, which are influenced by the electronegativity of the adjacent oxygen, nitrogen, and carbonyl group, as well as for the unique bromomethyl substituent.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative) This table contains hypothetical data for illustrative purposes, based on typical results from GIAO-DFT calculations.

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| C=O (C3) | - | 168.5 |

| CH2 (C2) | 4.25 | 68.0 |

| CH2 (C5) | 3.60 (eq), 3.10 (ax) | 45.2 |

| CH (C6) | 4.10 | 75.5 |

| CH2Br | 3.75 | 35.1 |

| NH | 6.50 | - |

Conformational Analysis of the Morpholin-3-one (B89469) Ring and its Derivatives

The biological activity and physical properties of cyclic molecules are heavily dependent on their three-dimensional shape or conformation. The morpholin-3-one ring, like cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. utdallas.edu Computational methods, particularly molecular mechanics and DFT, are used to perform a conformational analysis to identify the most stable arrangements of the atoms.

For the morpholine ring system, a chair conformation is overwhelmingly preferred. researchgate.net In this compound, two primary chair conformations are possible, differing by the ring inversion. Furthermore, the substituent at the C6 position, the bromomethyl group, can occupy either an axial or an equatorial position.

Computational analysis involves calculating the relative energies of these different conformers. The equatorial position is generally favored for larger substituents to avoid steric clashes with axial atoms on the same side of the ring, known as 1,3-diaxial interactions. scispace.com By quantifying the energy difference (ΔG) between the axial and equatorial conformers, the equilibrium population of each can be predicted, revealing the dominant shape of the molecule in a given environment.

Molecular Dynamics Simulations to Understand Intermolecular Interactions and Solvent Effects

While quantum chemical calculations provide insight into static, single-molecule properties, Molecular Dynamics (MD) simulations model the behavior of a molecule over time, including its interactions with its environment. mdpi.com An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, providing a dynamic picture of the molecule's behavior.

For this compound, MD simulations are particularly useful for understanding how it interacts with solvent molecules, such as water. These simulations can reveal the formation and lifetime of intermolecular hydrogen bonds between the solvent and the polar sites on the molecule, such as the N-H group and the carbonyl oxygen. The solvation shell around the molecule can be analyzed to understand how it is stabilized in solution. This information is crucial for predicting properties like solubility and for understanding how the molecule might interact with a biological target, as these interactions are mediated by the solvent. mdpi.com

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Catalytic Transformations

The development of innovative and efficient catalytic transformations is a cornerstone of modern synthetic chemistry. For 6-(bromomethyl)morpholin-3-one (B6148955), future research could focus on leveraging the dual reactivity of the morpholinone core and the bromomethyl moiety.

One promising area is the application of transition-metal catalysis for the functionalization of the bromomethyl group. Cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, could be employed to introduce a wide array of substituents, including aryl, alkynyl, and amino groups, respectively. The development of catalysts that can achieve these transformations with high efficiency and selectivity will be crucial.

Furthermore, asymmetric catalysis presents a significant opportunity. The chiral center at the 6-position of the morpholinone ring makes it an ideal candidate for stereoselective transformations. Research into enzymatic resolutions or dynamic kinetic asymmetric transformations could provide access to enantiomerically pure derivatives of this compound, which are invaluable for pharmaceutical applications.

Photoredox catalysis also offers a mild and efficient approach to activate the carbon-bromine bond. This could enable a range of transformations, such as radical additions and couplings, under ambient conditions, expanding the synthetic utility of this compound.

| Catalytic Transformation | Potential Reagents/Catalysts | Product Class |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | 6-(Arylmethyl)morpholin-3-ones |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 6-(Alkynylmethyl)morpholin-3-ones |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | 6-(Aminomethyl)morpholin-3-ones |

| Enzymatic Resolution | Lipases, Proteases | Enantiomerically pure this compound |

| Photoredox Catalysis | Ru or Ir-based photocatalysts | Functionalized morpholin-3-ones via radical intermediates |

Exploration of Unprecedented Reactivity Patterns and Rearrangements

The inherent reactivity of the bromomethyl group, coupled with the structural features of the morpholinone ring, suggests the potential for discovering novel reactivity patterns and molecular rearrangements.

The bromomethyl group is a potent electrophile, making it susceptible to a wide range of nucleophilic substitution reactions . Exploration of its reactions with various nucleophiles, including those with complex steric and electronic properties, could lead to the synthesis of novel morpholinone derivatives with unique functionalities.

Investigations into intramolecular reactions could also unveil unprecedented rearrangements. For instance, the nitrogen atom of the morpholinone ring could potentially participate in an intramolecular cyclization with the bromomethyl group under specific conditions, leading to the formation of bicyclic structures.

Furthermore, the morpholinone ring itself may undergo ring-opening or ring-expansion reactions when subjected to specific reagents or catalytic systems. The influence of the bromomethyl substituent on the stability and reactivity of the morpholinone ring in such transformations would be a key area of investigation.

Integration into Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The synthesis of this compound and its derivatives can be significantly enhanced by integrating the processes into flow chemistry and microreactor technologies . organic-chemistry.org These technologies offer numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, and greater scalability. researchgate.netresearchgate.netresearchgate.net

The use of microreactors can facilitate precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly crucial when handling reactive intermediates. researchgate.netijcce.ac.ir This level of control can lead to higher yields, improved selectivity, and a reduction in the formation of byproducts.

| Technology | Advantages for this compound Synthesis |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability, telescoping of reactions. researchgate.netresearchgate.netresearchgate.net |

| Microreactor Technology | Precise control of reaction parameters, higher yields, improved selectivity. researchgate.netijcce.ac.ir |

Strategic Design and Synthesis of Functionalized Morpholin-3-one (B89469) Systems for Material Science Applications

The unique chemical structure of this compound makes it a promising building block for the strategic design and synthesis of functionalized materials. The morpholinone core can impart specific physical and chemical properties, while the bromomethyl group serves as a versatile handle for polymerization or for grafting onto other material surfaces.

One significant area of exploration is the use of this compound as a monomer in ring-opening polymerization (ROP) . acs.orgnih.govresearchgate.net The resulting functionalized polyesters could exhibit interesting properties, such as biodegradability and biocompatibility, making them suitable for biomedical applications. acs.org The ability to further modify the pendant bromomethyl groups after polymerization would allow for the creation of a diverse range of functional polymers.

Additionally, the bromomethyl group can be utilized to covalently attach the morpholinone moiety to surfaces , such as nanoparticles, polymers, or solid supports. This could lead to the development of novel materials with tailored surface properties for applications in areas such as catalysis, separation science, and sensing.

The design of self-assembling systems based on functionalized morpholin-3-ones is another exciting prospect. The introduction of specific interacting groups through the bromomethyl handle could drive the spontaneous organization of these molecules into well-defined supramolecular structures with potential applications in nanotechnology and drug delivery.

| Application Area | Potential Role of this compound |

| Polymer Chemistry | Monomer for ring-opening polymerization to create functional polyesters. acs.orgnih.govresearchgate.net |

| Surface Modification | Grafting agent to functionalize surfaces of nanoparticles and polymers. |

| Supramolecular Chemistry | Building block for the design of self-assembling materials. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-(bromomethyl)morpholin-3-one with high purity?

- Methodology : A two-step approach is commonly employed. First, synthesize morpholin-3-one via cyclization of β-amino alcohols, followed by bromomethylation using N-bromosuccinimide (NBS) under radical or photochemical conditions. Purification via silica gel column chromatography (eluent: ethyl acetate/hexane gradient) ensures high purity. Reaction progress should be monitored using TLC and confirmed via NMR .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : and NMR to confirm the bromomethyl group (δ ~4.3 ppm for -CHBr) and morpholinone ring protons (δ 3.5–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 208.02 for CHBrNO).

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~650 cm (C-Br stretch) .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. For respiratory protection, employ NIOSH-approved P95 respirators if aerosolization occurs. Store the compound in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting point) of this compound be resolved?

- Methodology : Perform differential scanning calorimetry (DSC) to determine melting points under standardized conditions. Cross-validate results with X-ray crystallography to assess crystal packing effects, which may influence thermal properties. Contradictions in literature data often arise from polymorphic forms or impurities; thus, purity must exceed 98% (HPLC analysis) .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Stabilize the compound by adding radical inhibitors (e.g., BHT) during storage. For aqueous solutions, maintain pH 6–7 to minimize hydrolysis of the bromomethyl group .

Q. How can researchers investigate the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Design kinetic studies using nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Track reaction progress via NMR or LC-MS. Computational modeling (DFT) can predict transition states and regioselectivity, validated by isotopic labeling (e.g., -NMR) .

Q. How can computational studies elucidate the electronic properties of this compound for drug design?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials (ESP) and frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) can predict binding affinities to biological targets (e.g., enzymes with nucleophilic active sites) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar solvents?

- Methodology : Systematically test solubility in DMSO, methanol, and water using gravimetric analysis. Account for batch-to-batch variability by verifying purity (HPLC) and crystallinity (PXRD). Conflicting reports may arise from amorphous vs. crystalline forms, which can be distinguished via DSC .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 208.05 g/mol | |

| Key NMR Signals (δ, ppm) | 4.3 (-CHBr), 3.8 (morpholinone) | |

| Recommended Storage | 2–8°C under N | |

| Stability in Solution | t > 48 h (pH 7, 25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.